![molecular formula C27H17ClF3N3O2S2 B383355 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxo-3,6-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide CAS No. 503432-22-2](/img/structure/B383355.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxo-3,6-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide
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Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxo-3,6-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C27H17ClF3N3O2S2 and its molecular weight is 572g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that many compounds containing a trifluoromethyl group have been approved by the fda and exhibit numerous pharmacological activities .
Mode of Action
It is known that the trifluoromethyl group in many compounds plays a significant role in their pharmacological activity .
Biochemical Pathways
It is known that compounds containing a trifluoromethyl group can affect various biochemical pathways, leading to their pharmacological effects .
Result of Action
It is known that compounds containing a trifluoromethyl group can have various pharmacological effects .
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxo-3,6-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide is a compound of interest due to its potential biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
With a molecular weight of approximately 594.07 g/mol. Its structural components include a chloro-trifluoromethyl phenyl group and a thieno-pyrimidine moiety, which may contribute to its biological effects.
The biological activity of this compound can be attributed to its interactions at the molecular level, particularly:
- Inhibition of Enzymatic Activity : Research indicates that similar compounds may inhibit enzymes involved in inflammatory processes, such as mPGES-1 (microsomal prostaglandin E synthase-1), which plays a critical role in pain and inflammation pathways .
- Anticancer Potential : Compounds with similar thieno-pyrimidine structures have shown promise in inhibiting cancer cell proliferation by inducing apoptosis and cell cycle arrest in various cancer cell lines .
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thieno-pyrimidine derivatives. The compound demonstrated significant activity against various bacterial strains, indicating its potential as an antimicrobial agent.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
This data suggests that the compound could be effective in treating infections caused by resistant bacterial strains.
Anti-inflammatory Effects
In vivo studies have shown that compounds structurally related to this compound exhibit anti-inflammatory effects. For instance, administration in rodent models resulted in reduced edema and inflammatory cytokine levels.
Case Studies
-
Case Study on Pain Management :
A study investigated the efficacy of this compound in a model of acute pain induced by carrageenan. Results indicated a significant reduction in paw swelling compared to control groups, suggesting its utility as an analgesic agent. -
Cancer Cell Line Studies :
In vitro tests on human cancer cell lines (e.g., A549 for lung cancer) revealed that the compound inhibited cell growth with an IC50 value of approximately 25 µM. This highlights its potential as a chemotherapeutic agent.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxo-3,6-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17ClF3N3O2S2/c28-20-12-11-17(27(29,30)31)13-21(20)32-23(35)15-37-26-33-24-19(14-22(38-24)16-7-3-1-4-8-16)25(36)34(26)18-9-5-2-6-10-18/h1-14H,15H2,(H,32,35) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCXBFVLADTBMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC(=O)NC5=C(C=CC(=C5)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17ClF3N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.